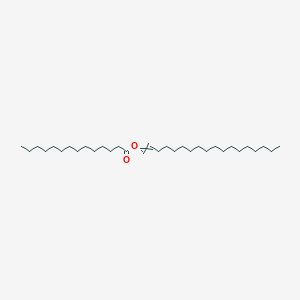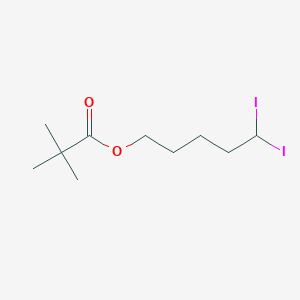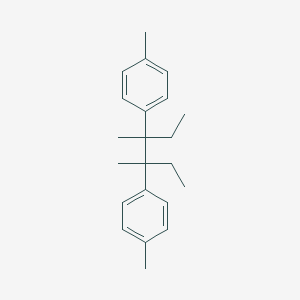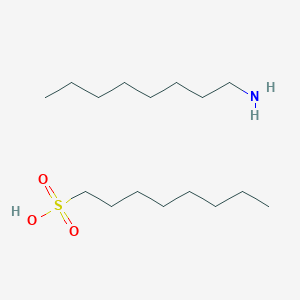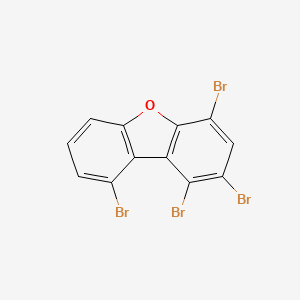![molecular formula C17H11NO4 B14219380 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione CAS No. 727654-81-1](/img/structure/B14219380.png)
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is a complex organic compound belonging to the phenanthridine family Phenanthridines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a suitable benzaldehyde derivative, followed by a series of reactions including reduction, cyclization, and oxidation . High enantioselectivities can be achieved using organocatalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced to the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
科学的研究の応用
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Benzo[c]phenanthridine Alkaloids: These compounds share a similar core structure but differ in their functional groups and biological activities.
Phenanthridinones: These compounds have a similar skeleton but may have different substituents and properties.
Uniqueness
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is unique due to its specific hydroxyl and trione functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
727654-81-1 |
|---|---|
分子式 |
C17H11NO4 |
分子量 |
293.27 g/mol |
IUPAC名 |
8-hydroxy-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C17H11NO4/c19-11-5-1-3-8-13(11)17(22)9-7-18-10-4-2-6-12(20)15(10)14(9)16(8)21/h1,3,5,7,19H,2,4,6H2 |
InChIキー |
BNKISVQAQFKASF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


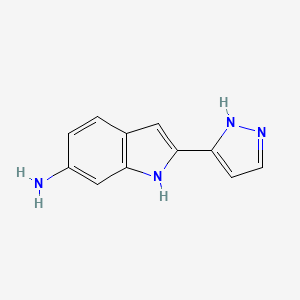
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
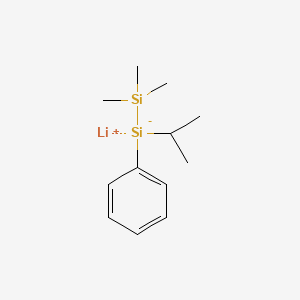
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
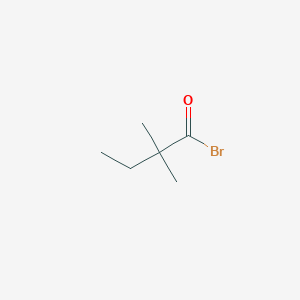
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)
